4-(3-Phenylpropyl)piperidine-1-carboxamide
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Overview
Description
4-(3-Phenylpropyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenylpropyl)piperidine-1-carboxamide typically involves the reaction of 4-(3-phenylpropyl)piperidine with a suitable carboxylating agent under controlled conditions . One common method includes the use of 3-phenylpropylamine and piperidine-1-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Phenylpropyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
4-(3-Phenylpropyl)piperidine-1-carboxamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-Phenylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly by acting on dopamine and serotonin receptors . This modulation can lead to various pharmacological effects, including analgesic and antidepressant activities .
Comparison with Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle with significant pharmacological properties.
Piperine: An alkaloid found in black pepper with known anticancer and anti-inflammatory activities.
Vanoxerine: A piperidine derivative investigated for its potential in treating heart arrhythmias and cocaine dependence.
Uniqueness: 4-(3-Phenylpropyl)piperidine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and make it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-(3-phenylpropyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-15(18)17-11-9-14(10-12-17)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXWITWEWXHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCC2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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